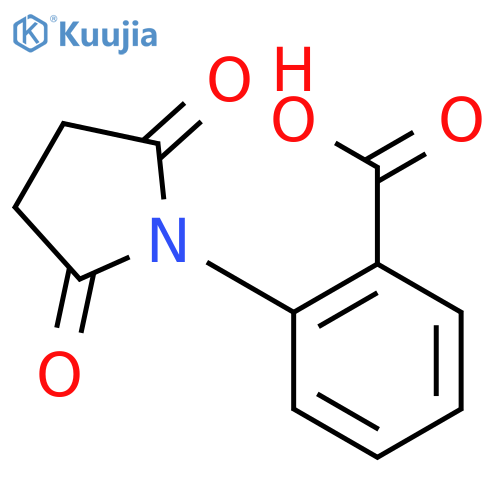

Cas no 80022-74-8 (2-(2,5-dioxo-1-pyrrolidinyl)-Benzoic acid)

80022-74-8 structure

商品名:2-(2,5-dioxo-1-pyrrolidinyl)-Benzoic acid

2-(2,5-dioxo-1-pyrrolidinyl)-Benzoic acid 化学的及び物理的性質

名前と識別子

-

- 2-(2,5-dioxo-1-pyrrolidinyl)-Benzoic acid

- 2-(2,5-dioxopyrrolidin-1-yl)benzoic acid

- SR-01000308820-1

- CS-0358507

- Oprea1_167325

- DTXSID80876689

- AKOS000139045

- SR-01000308820

- N-[2-carboxyphenyl]-succinimid

- BENZOICACID2SUCCINIMIDO

- 2-(2,5-dioxopyrrolidin-1-yl)benzoicAcid

- 80022-74-8

- JS-2088

- MFCD00022590

- SCHEMBL9262225

-

- MDL: MFCD00022590

- インチ: InChI=1S/C11H9NO4/c13-9-5-6-10(14)12(9)8-4-2-1-3-7(8)11(15)16/h1-4H,5-6H2,(H,15,16)

- InChIKey: JJHXNCSOCYGXGQ-UHFFFAOYSA-N

- ほほえんだ: C1=CC=C(C(=C1)C(=O)O)N2C(=O)CCC2=O

計算された属性

- せいみつぶんしりょう: 219.05315777g/mol

- どういたいしつりょう: 219.05315777g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 5

- 重原子数: 16

- 回転可能化学結合数: 2

- 複雑さ: 323

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.6

- トポロジー分子極性表面積: 74.7Ų

2-(2,5-dioxo-1-pyrrolidinyl)-Benzoic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Key Organics Ltd | JS-2088-0.5G |

2-(2,5-dioxo-1-pyrrolidinyl)benzenecarboxylic acid |

80022-74-8 | >90% | 0.5g |

£385.00 | 2025-02-09 | |

| abcr | AB281300-1 g |

2-(2,5-Dioxopyrrolidin-1-yl)benzoic acid |

80022-74-8 | 1g |

€302.20 | 2023-04-26 | ||

| A2B Chem LLC | AH80103-1mg |

2-(2,5-dioxopyrrolidin-1-yl)benzoic acid |

80022-74-8 | >90% | 1mg |

$201.00 | 2024-04-19 | |

| Crysdot LLC | CD11054965-1g |

2-(2,5-Dioxopyrrolidin-1-yl)benzoic acid |

80022-74-8 | 97% | 1g |

$302 | 2024-07-18 | |

| Key Organics Ltd | JS-2088-10g |

2-(2,5-dioxo-1-pyrrolidinyl)benzenecarboxylic acid |

80022-74-8 | >90% | 10g |

£5775.00 | 2025-02-09 | |

| Key Organics Ltd | JS-2088-5MG |

2-(2,5-dioxo-1-pyrrolidinyl)benzenecarboxylic acid |

80022-74-8 | >90% | 5mg |

£46.00 | 2025-02-09 | |

| Apollo Scientific | OR16148-1g |

2-(2,5-Dioxopyrrolidin-1-yl)benzoic acid |

80022-74-8 | 95 | 1g |

£315.00 | 2025-02-19 | |

| Key Organics Ltd | JS-2088-1MG |

2-(2,5-dioxo-1-pyrrolidinyl)benzenecarboxylic acid |

80022-74-8 | >90% | 1mg |

£37.00 | 2025-02-09 | |

| Key Organics Ltd | JS-2088-20MG |

2-(2,5-dioxo-1-pyrrolidinyl)benzenecarboxylic acid |

80022-74-8 | >90% | 20mg |

£76.00 | 2023-04-19 | |

| abcr | AB281300-250mg |

2-(2,5-Dioxopyrrolidin-1-yl)benzoic acid; . |

80022-74-8 | 250mg |

€228.00 | 2025-03-19 |

2-(2,5-dioxo-1-pyrrolidinyl)-Benzoic acid 関連文献

-

Ulrich Siemeling,Imke Scheppelmann,Beate Neumann,Anja Stammler,Hans-Georg Stammler,Jadwiga Frelek Chem. Commun., 2003, 2236-2237

-

Oriana Esposito,Alexandra K. de K. Lewis,Peter B. Hitchcock,Stephen Caddick,F. Geoffrey N. Cloke Chem. Commun., 2007, 1157-1159

-

Sushil Sharma,Zimu Wei,Ferdinand C. Grozema,Sanchita Sengupta Phys. Chem. Chem. Phys., 2020,22, 25514-25521

-

Dnyaneshwar Kand,Prashant Sahebrao Mandal,Tanmoy Saha,Pinaki Talukdar RSC Adv., 2014,4, 59579-59586

-

Anne Aamdal Scheie,Jessica Lönn-Stensrud New J. Chem., 2008,32, 1567-1572

80022-74-8 (2-(2,5-dioxo-1-pyrrolidinyl)-Benzoic acid) 関連製品

- 1822446-75-2(Methyl 2-amino-2-(3-chlorothiophen-2-yl)acetate)

- 486452-75-9(methyl 4-{6,7-dimethoxy-2-(4-methoxybenzoyl)-1,2,3,4-tetrahydroisoquinolin-1-ylmethoxy}benzoate)

- 1020992-57-7(2-4-(1-Aminoethyl)-2-methoxyphenoxyethan-1-ol)

- 52287-46-4(quinoline-2,4-dicarbaldehyde)

- 2229621-75-2(1-{5-chlorothieno3,2-bpyridin-2-yl}-2,2,2-trifluoroethan-1-ol)

- 1240816-04-9(4-(Z)-(4-Fluorophenyl)oxidoiminomethylphenol)

- 922126-47-4(2-(1-benzyl-1H-indol-3-yl)-N-cyclopentylacetamide)

- 412273-99-5(ethyl 2-{1-oxaspiro2.5octan-4-yl}acetate, cis)

- 2171265-14-6((2S)-2-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-1,3-thiazol-5-ylformamido}-3-methylbutanoic acid)

- 1805117-60-5(2-Methoxy-3-nitro-5-(trifluoromethoxy)pyridine-4-carboxylic acid)

推奨される供給者

Amadis Chemical Company Limited

(CAS:80022-74-8)2-(2,5-dioxo-1-pyrrolidinyl)-Benzoic acid

清らかである:99%

はかる:1g

価格 ($):202.0